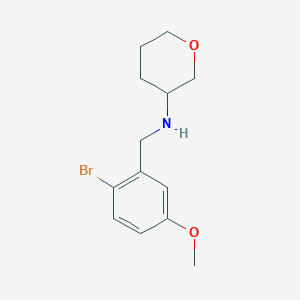![molecular formula C10H17NO B14914430 (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[321]octan-3-one is a bicyclic organic compound that belongs to the class of azabicyclo compounds It is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclohexene derivative as a starting material, which undergoes a series of reactions including bromination and cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes the use of specific solvents and catalysts to facilitate the reactions. For example, the use of dichloromethane as a solvent and calcium oxide as a base has been reported in the literature .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic amines.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted bicyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,5S)-5,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
8-Azabicyclo[3.2.1]octane: This compound shares the azabicyclo framework but differs in the substitution pattern and functional groups.
Uniqueness
(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
(1S,5S)-1,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)11-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,12)/t7-,10-/m0/s1 |
InChI-Schlüssel |
RLZHPSSARXFRJU-XVKPBYJWSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C1(C)C)CC(=O)N2 |
Kanonische SMILES |
CC1(C2CCC1(NC(=O)C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



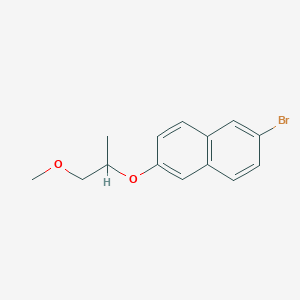
![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)
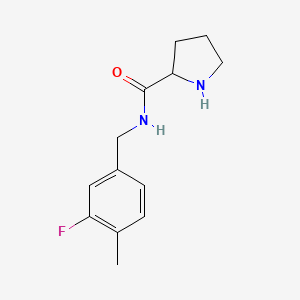
![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)

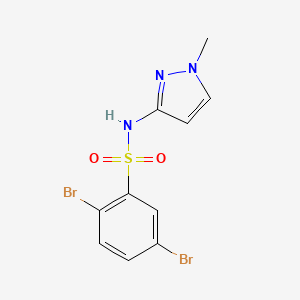
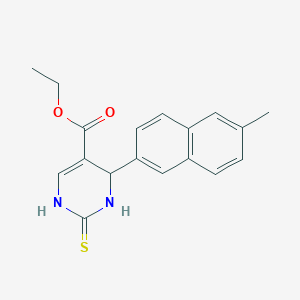
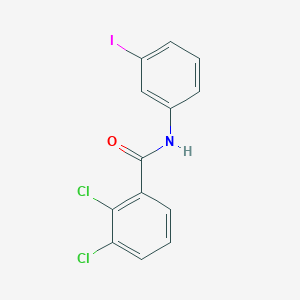

![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)
